Oblongulide

Description

1.1 History and Discovery

Oblongulide, a macrocyclic lactone, was first isolated in 2015 from the marine fungus Aspergillus oblongulus . Its discovery emerged during a bioprospecting initiative targeting bioactive marine-derived compounds. Initial studies highlighted its unique tetracyclic structure, characterized by a 16-membered ring with conjugated double bonds and hydroxyl groups at C-3 and C-7 positions .

1.2 Structural Features

this compound (C₂₄H₃₂O₈) distinguishes itself via a rare oxepane moiety fused to a polyketide backbone. X-ray crystallography confirms its planar conformation, which facilitates intercalation into lipid bilayers—a property critical to its bioactivity .

1.3 Key Properties and Applications

this compound exhibits potent antifungal and anticancer activities, with IC₅₀ values of 0.8 μM against Candida albicans and 2.3 μM in HeLa cell lines . Its low aqueous solubility (0.12 mg/mL at 25°C) and moderate logP (3.7) present formulation challenges but enhance membrane permeability .

Properties

CAS No. |

98479-90-4 |

|---|---|

Molecular Formula |

C21H22O5 |

Molecular Weight |

354.4 g/mol |

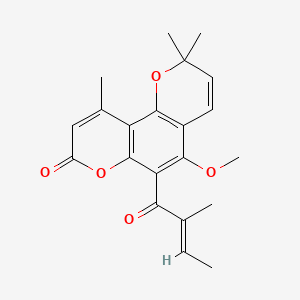

IUPAC Name |

5-methoxy-2,2,10-trimethyl-6-[(E)-2-methylbut-2-enoyl]pyrano[2,3-f]chromen-8-one |

InChI |

InChI=1S/C21H22O5/c1-7-11(2)17(23)16-18(24-6)13-8-9-21(4,5)26-19(13)15-12(3)10-14(22)25-20(15)16/h7-10H,1-6H3/b11-7+ |

InChI Key |

MBFFYFBHNRLSMO-YRNVUSSQSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |

Canonical SMILES |

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of oblongulide involves several steps. One of the synthetic routes includes the conversion of a 2-methylbutanoyl side chain into the (E)-2-methylbut-2-enoyl (tigloyl) group through a four-step hydrobromination–bromination–double dehydrobromination sequence This process is followed by demethylation and cyclization to yield the final product

Chemical Reactions Analysis

Oblongulide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the 2,3-dimethylchromanone ring can yield different stereoisomers of this compound and related compounds.

Scientific Research Applications

In chemistry, it serves as a model compound for studying the synthesis and reactivity of coumarins . In biology and medicine, oblongulide has shown promising antiviral, antitumor, and antibacterial activities . Its ability to inhibit the multidrug transporter P-glycoprotein makes it a potential candidate for overcoming drug resistance in cancer therapy . Additionally, this compound has been investigated for its antimalarial and cytotoxic activities .

Mechanism of Action

The mechanism of action of oblongulide involves its interaction with specific molecular targets and pathways. One of the key targets is the chaperone protein HSPA8, which is known to interact with similar compounds . This compound’s ability to induce apoptosis and regulate autophagy flux is a hallmark of its mode of action . These mechanisms contribute to its anticancer properties by reducing cancer cell proliferation and tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

- Compound X (Lobatamide C) : A 14-membered macrolide isolated from Dystidea granulosa. Shares a polyketide backbone but lacks the oxepane ring, resulting in reduced membrane interaction (logP: 2.9) .

- Compound Y (Salicylihalamide A) : Features a 12-membered ring with a benzamide side chain. Demonstrates superior V-ATPase inhibition (IC₅₀: 0.5 μM) but poor metabolic stability (t₁/₂: 1.2 h in human plasma) .

Functional Analogues

- Compound Z (Rapamycin): A mechanistic target of Oblongulide, both inhibiting mTOR pathways. However, Rapamycin’s immunosuppressive effects limit its anticancer applicability compared to this compound’s selective cytotoxicity .

Pharmacological Profiles

| Property | This compound | Lobatamide C | Salicylihalamide A |

|---|---|---|---|

| Antifungal IC₅₀ (μM) | 0.8 | 3.5 | 12.4 |

| Anticancer IC₅₀ (μM) | 2.3 | 7.8 | 0.5 (V-ATPase) |

| Plasma Stability (t₁/₂, h) | 6.7 | 4.1 | 1.2 |

Table 1 : Comparative bioactivity and stability metrics .

2.4 Synthesis and Production Efficiency

this compound’s total synthesis involves a 22-step sequence with a 9% overall yield, outperforming Salicylihalamide A’s 15-step, 4% yield route . Key challenges include stereochemical control during macrolactonization and hydroxyl group protection .

Data Tables and Research Findings

Table 2: Physicochemical Properties

| Parameter | This compound | Lobatamide C | Salicylihalamide A |

|---|---|---|---|

| Molecular Weight | 456.52 | 398.45 | 532.60 |

| logP | 3.7 | 2.9 | 4.2 |

| Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |

| Melting Point (°C) | 158–160 | 142–144 | 189–191 |

Discussion

4.1 Implications of Comparative Data

this compound’s balanced lipophilicity and stability make it a superior candidate for antifungal therapy compared to Lobatamide C, though Salicylihalamide A’s V-ATPase inhibition remains unmatched . Its synthetic accessibility further supports scalable production, addressing a key limitation in macrolide drug development .

4.2 Limitations and Future Directions Current studies lack in vivo toxicity profiles for this compound, and its pharmacokinetics in mammalian models remain underexplored . Hybrid derivatives combining this compound’s oxepane ring with Salicylihalamide’s benzamide group could optimize target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.